

Spectroscopic Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (2-Bromo-5-iodophenyl)methanol

Cat. No.: B572691

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-5-iodobenzyl alcohol, a key intermediate in various synthetic pathways. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Bromo-5-iodobenzyl alcohol is C₇H₆BrIO, with a molecular weight of 312.93 g/mol.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.85	d	1H	Ar-H
7.55	dd	1H	Ar-H
7.10	d	1H	Ar-H
4.60	s	2H	-CH ₂ -
2.50	t	1H	-OH

¹³C NMR (Carbon NMR) Data

Chemical Shift (δ) ppm	Assignment
142.1	Ar-C
140.5	Ar-C
133.2	Ar-C
130.8	Ar-C
94.3	Ar-C
64.7	-CH ₂ -

IR (Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350	Strong, Broad	O-H Stretch
3080	Medium	Ar C-H Stretch
1580, 1470	Medium	Ar C=C Stretch
1020	Strong	C-O Stretch
780	Strong	C-Br Stretch
690	Strong	C-I Stretch

MS (Mass Spectrometry) Data

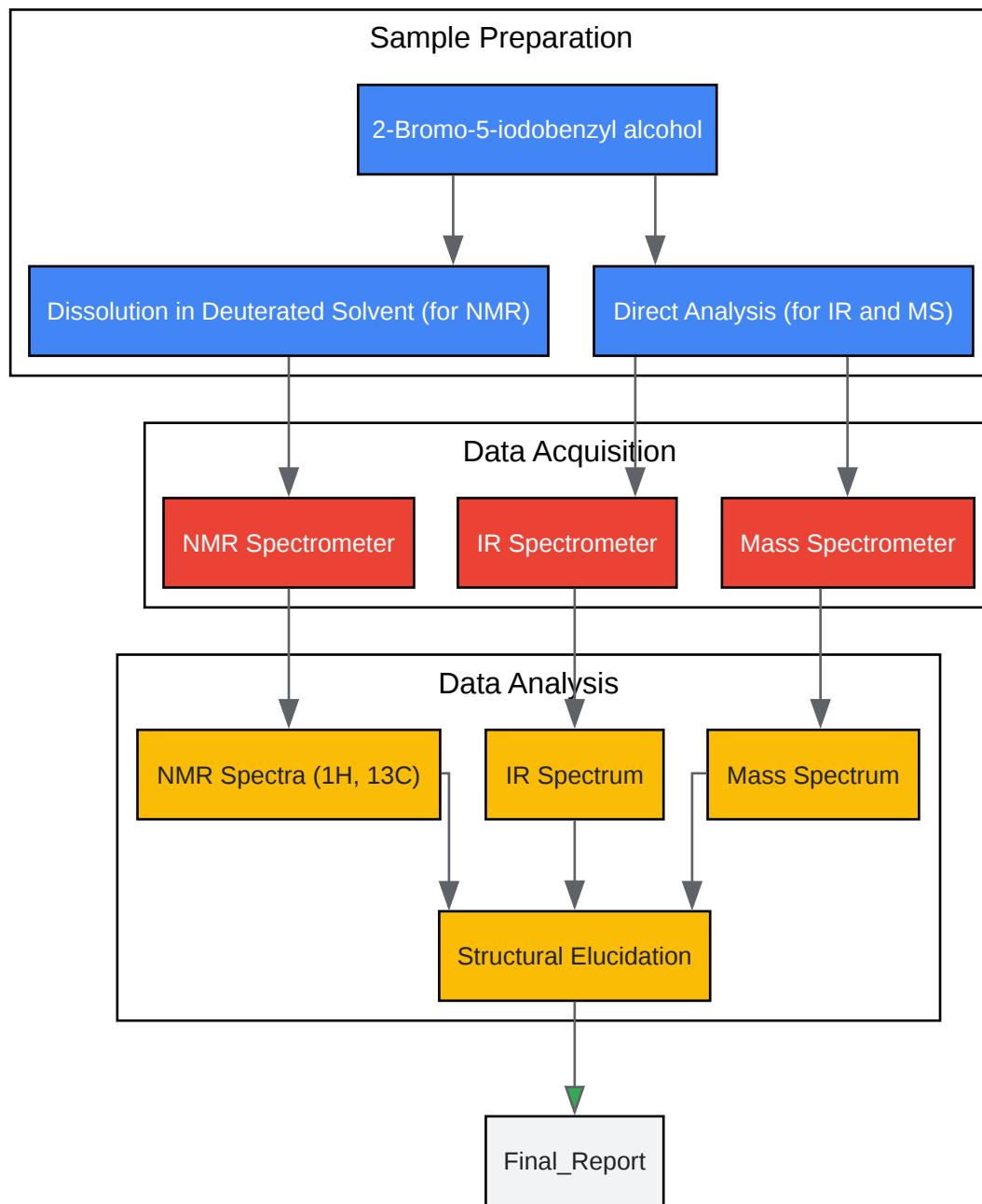
m/z Ratio	Relative Intensity (%)	Assignment
312/314	98/100	[M] ⁺ , [M+2] ⁺ (due to Br isotopes)
295/297	40/42	[M-OH] ⁺
233	55	[M-Br] ⁺
185	60	[M-I] ⁺
106	80	[C ₇ H ₅ O] ⁺
77	100	[C ₆ H ₅] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 2-Bromo-5-iodobenzyl alcohol (approximately 10-20 mg) was dissolved in deuterated chloroform (CDCl_3 , 0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The ^1H and ^{13}C NMR spectra were recorded on a Bruker Avance 400 MHz spectrometer. For ^1H NMR, 16 scans were accumulated with a relaxation delay of 1 second. For ^{13}C NMR, 256 scans were acquired with a relaxation delay of 2 seconds. Chemical shifts are reported in parts per million (ppm) relative to TMS ($\delta = 0.00$ ppm).

Infrared (IR) Spectroscopy


The IR spectrum was obtained using a PerkinElmer Spectrum Two FT-IR spectrometer equipped with a diamond attenuated total reflectance (ATR) accessory. A small amount of the solid sample was placed directly on the ATR crystal, and the spectrum was recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .

Mass Spectrometry (MS)

Mass spectral data was acquired on a Thermo Scientific Q Exactive HF-X Hybrid Quadrupole-Orbitrap mass spectrometer using electron ionization (EI) at 70 eV. The sample was introduced via a direct insertion probe. The source temperature was maintained at 230°C.

Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Bromo-5-iodobenzyl Alcohol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b572691#spectroscopic-data-for-2-bromo-5-iodobenzyl-alcohol-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com